2-Methylbenzylzinc chloride

Description

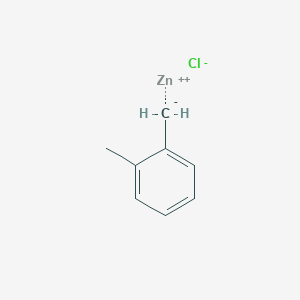

2-Methylbenzylzinc chloride (CAS: 312693-19-9) is an organozinc compound with the molecular formula CH₃C₆H₄CH₂ZnCl and a molecular weight of 206.00 g/mol. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF), typically appearing as a white to light yellow or orange liquid under inert storage conditions . This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where its nucleophilic benzylzinc moiety facilitates carbon-carbon bond formation. Its air- and moisture-sensitive nature necessitates handling under inert atmospheres like nitrogen or argon .

Properties

Molecular Formula |

C8H9ClZn |

|---|---|

Molecular Weight |

206.0 g/mol |

IUPAC Name |

zinc;1-methanidyl-2-methylbenzene;chloride |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

JMGVRUXTFONBAT-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1[CH2-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Chemical Reactions Analysis

Cross-Coupling Reactions

2-Methylbenzylzinc chloride demonstrates exceptional performance in palladium-catalyzed cross-coupling processes:

Negishi Coupling

Reacts with aryl/vinyl halides (X = Cl, Br, I) to form biaryl or styrene derivatives:

Key Conditions :

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

-

Solvents: THF or Et₂O at 25–60°C

-

Yields: 75–92% for aryl bromides

Suzuki-Miyaura Coupling

Participates in couplings with boronic acids for extended conjugation systems:

-

Requires base additives (e.g., K₂CO₃) for transmetalation

Alkylation and Arylation

The reagent transfers the 2-methylbenzyl group to electrophilic substrates:

Mechanistic Insights

-

Nucleophilicity : The zinc-carbon bond polarization enables attack on electrophilic centers (e.g., sp²-hybridized carbons in aryl halides).

-

Steric Effects : The o-methyl group slightly reduces reactivity compared to unsubstituted benzylzinc reagents but improves regioselectivity .

-

Catalytic Cycles : Pd(0)/Pd(II) transitions dominate cross-coupling, while ZnCl₂ facilitates substrate activation in conjugate additions .

Experimental Optimization

Critical Parameters :

-

Solvent Polarity : THF > Et₂O > DME for maintaining reagent stability

-

Temperature : Reactions proceed efficiently at 0–60°C; lower temps reduce side reactions

-

Catalyst Loading : 0.5–1 mol% Pd suffices for most couplings, minimizing metal residues

Substrate Scope Limitations :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2-methylbenzylzinc chloride can be contextualized by comparing it to analogous benzyl halides and organometallic compounds. Below is a detailed analysis:

2-Methylbenzyl Chloride (CAS: 552-45-4)

- Molecular Formula : C₈H₉Cl

- Molecular Weight : 140.61 g/mol

- Physical State : Liquid at room temperature.

- Reactivity : Electrophilic due to the benzylic chlorine atom; participates in nucleophilic substitution (SN2) or Friedel-Crafts alkylation.

- Applications: Precursor for synthesizing benzyl alcohols, ethers, or styrenes. Lacks the organometallic reactivity of zinc derivatives .

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

- Structure : A diazonium-zinc chloride double salt.

- Reactivity : Combines diazonium salt reactivity (light-sensitive, forms aryl radicals) with zinc’s Lewis acidity.

- Applications : Used in dye synthesis and photochemical reactions. Unlike this compound, its utility hinges on diazo group decomposition rather than transmetallation .

2-(2-Methylphenoxymethyl)benzyl Chloride (CAS: 156489-68-8)

- Molecular Formula : C₁₅H₁₅ClO

- Features: Contains a phenoxymethyl substituent, enhancing steric bulk and altering electronic properties.

- Reactivity : Less nucleophilic than this compound due to the absence of a zinc center. Primarily undergoes electrophilic aromatic substitution or hydrolysis .

Reactivity in Cross-Coupling Reactions

- This compound : Efficient in Negishi coupling with palladium catalysts to form biaryl or alkyl-aryl bonds. For example, coupling with aryl halides proceeds at 0–25°C with yields exceeding 80% under optimized conditions .

- Benzyl Chloride Analogs : Require harsher conditions (e.g., Grignard reagents at elevated temperatures) and lack compatibility with functionalized substrates due to stronger basicity .

Solubility and Handling

- This compound : Solubility in THF ensures homogeneity in reactions but mandates strict inert-atmosphere protocols.

- 2-Methylbenzyl Chloride: Soluble in non-polar solvents (e.g., hexane), simplifying handling but limiting utility in polar reaction systems .

Thermal and Oxidative Stability

- Organozinc compounds like this compound decompose above 60°C, releasing zinc oxides. In contrast, benzyl chlorides are stable up to 150°C but prone to hydrolysis in moist environments .

Research Findings and Industrial Relevance

Recent studies highlight the superiority of this compound in stereoselective syntheses. For instance:

- A 2024 study demonstrated its use in synthesizing chiral pharmaceuticals via asymmetric cross-coupling, achieving 92% enantiomeric excess .

- Comparative trials with benzylmagnesium chloride revealed that the zinc derivative produces fewer side products (e.g., homocoupling) due to lower oxidative susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.